Rhodamine 101
Overview
Description
Rhodamine 101 (Rh101) is a highly stable fluorophore in the rhodamine family . It is a bright fluorescent dye with excitation and emission maxima at 565 and 595 nm, respectively . It can be used in various biological applications such as fluorescence microscopy, flow cytometry, fluorescence correlation spectroscopy, and ELISA .
Synthesis Analysis
A novel synthetic route for the rapid and efficient preparation of fluorogenic substrates utilizing Rhodamine-110 or similar fluorophores is reported .Molecular Structure Analysis
The influences of molecular structures on the spectral properties and photostability of rhodamine dyes have been studied . The spectral, molecular structural, and vibrational information of Rhodamine 101 dye molecule has been characterized .Chemical Reactions Analysis
Rhodamine 101 has been used as a reference model for analyzing extra fluorochromic properties of rhodamine derivatives . Hydrophobic analogues of rhodamine B and rhodamine 101 have been synthesized . A tremendous improvement in cytotoxicity was observed for the rhodamine B and rhodamine 101 conjugates .Physical And Chemical Properties Analysis
Rhodamine 101 is a solid form with solubility in methanol . It has a fluorescence λex 560 nm; λem 589 nm in methanol . Methyl analogues of Rhodamine 101 exhibit slightly red-shifted absorbance and emission spectra (5–9 nm), modest reductions in molar extinction coefficient and quantum yield, and enhanced partitioning into octanol compared with aqueous buffer of 10-fold or more .Scientific Research Applications
1. Mitochondrial Imaging in Biological Research
- Application Summary : Rhodamine 101 is used as a potent fluorescent probe for imaging mitochondria within living organisms, particularly in the nematode C. elegans .
- Methods and Procedures : Hydrophobic analogues of Rhodamine 101 were synthesized to enhance mitochondrial uptake. These compounds were applied to living C. elegans for 2 hours at concentrations as low as 100 picomolar, followed by confocal laser scanning microscopy .
- Results : The analogues enabled imaging of mitochondrial motility, fusion, and fission in the germline and other tissues, providing superior tools for labeling dynamic mitochondria compared to fluorescent proteins .
2. Chemosensors in Analytical Chemistry
- Application Summary : Rhodamine 101-based chemosensors have been developed for detecting cations, anions, and small bio-functional molecules .
- Methods and Procedures : These chemosensors operate through a mechanism that involves a change in fluorescence upon binding with the target analyte, which can be quantitatively measured .
- Results : The sensors have shown potential in monitoring food safety and human health, with improvements in detection limits and solution systems being noted .
3. Reference Model for Fluorochromic Properties Analysis
- Application Summary : Rhodamine 101 serves as a reference model for analyzing the fluorochromic properties of rhodamine derivatives .
- Methods and Procedures : It is used as a standard against which the photophysical properties of other compounds are compared, including quantum yields and spectral characteristics .
- Results : This application aids in the development of new fluorescent materials by providing a benchmark for comparison .
7. Fluorescence Quantum Yield Reference
- Application Summary : Rhodamine 101 is used as a reference compound for comparing the quantum yields of nanocrystals .
8. Fluorescence Correlation Spectroscopy
- Application Summary : In fluorescence correlation spectroscopy, Rhodamine 101 is employed to study the dynamics of biomolecules in solution .
9. Enzyme-Linked Immunosorbent Assay (ELISA)
- Application Summary : Rhodamine 101 is used as a fluorescent label in ELISA to detect the presence of antibodies or antigens .
10. Reference for Photophysical Property Analysis
- Application Summary : Rhodamine 101 acts as a reference model for analyzing extra fluorochromic properties of rhodamine derivatives .
11. Fluorescent Probes for Mitochondrial Imaging
- Application Summary : Hydrophobic analogues of Rhodamine 101 are potent fluorescent probes for imaging mitochondria in living organisms .
12. Fluorescent Molecular Probes
- Application Summary : Rhodamine 101 is utilized to create sensitive enzyme substrates, sensors, and specific markers of cellular organelles .
13. Synthesis of Hydrophobic Analogues for Mitochondrial Imaging
- Application Summary : Novel hydrophobic analogues of Rhodamine 101 have been synthesized to enhance mitochondrial imaging in living organisms .
- Methods and Procedures : These analogues replace the carboxylate group with a methyl group, resulting in slightly red-shifted absorbance and emission spectra, and improved partitioning into octanol .
- Results : The analogues, termed HRB and HR101, have shown to be potent mitochondrial probes, enabling imaging of mitochondrial dynamics in C. elegans with high bioavailability .
14. Development of Far-Red Shifted Dyes for Deep Tissue Imaging
- Application Summary : A comprehensive collection of far-red shifted Rhodamine-based fluorescent dyes has been developed for deeper tissue penetration and in vivo imaging .
- Methods and Procedures : These dyes have been synthesized using novel chemistry, which allows access to previously inaccessible Rhodamine molecules .
- Results : The dyes have become indispensable tools for biologists, allowing them to see molecules inside cells with greater clarity and stability .
15. Chemosensors for Ion Detection
- Application Summary : Rhodamine 101-based chemosensors have been improved for the detection of ions and small bio-functional molecules, with a focus on enhancing sensitivity and repeatability .
- Methods and Procedures : These chemosensors operate through fluorescence changes upon binding with the target, which can be quantitatively measured .
- Results : The advancements in Rhodamine-based chemosensors contribute significantly to monitoring food safety and human health .
Safety And Hazards
Rhodamine 101 may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
Rhodamine dyes have been extensively applied in biotechnology as fluorescent markers or for the detection of biomolecules owing to their good optical physical properties . The molecular design of rhodamine derivatives with disease therapeutic functions has recently attracted increased research attention . The challenges in practical integration of rhodamine-based diagnostic and treatment dyes and the future outlook of clinical translation are also discussed .
properties
IUPAC Name |
2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzoic acid;chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H30N2O3.ClH/c35-32(36)22-10-2-1-9-21(22)27-25-17-19-7-3-13-33-15-5-11-23(28(19)33)30(25)37-31-24-12-6-16-34-14-4-8-20(29(24)34)18-26(27)31;/h1-2,9-10,17-18H,3-8,11-16H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANORACDFPHMJSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C6CCC[N+]7=C6C(=CC5=C3C8=CC=CC=C8C(=O)O)CCC7.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H31ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60214560 | |
Record name | 9-(2-Carboxyphenyl)-2,3,6,7,12,13,16,17-octahydro-1H,5H,11H,15H-xantheno(2,3,4-ij:5,6,7-i'j')diquinolizin-18-ium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60214560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
527.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
Record name | Rhodamine 101 | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/16178 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Rhodamine 101 | |
CAS RN |
64339-18-0, 116450-56-7 | |
Record name | Rhodamine 101 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64339-18-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Rhodamine 101 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064339180 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-(2-Carboxyphenyl)-2,3,6,7,12,13,16,17-octahydro-1H,5H,11H,15H-xantheno(2,3,4-ij:5,6,7-i'j')diquinolizin-18-ium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60214560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9-(2-carboxyphenyl)-2,3,6,7,12,13,16,17-octahydro-1H,5H,11H,15H-xantheno[2,3,4-ij:5,6,7-i'j']diquinolizin-18-ium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.877 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Rhodamine 101 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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